(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol
Description
Properties
IUPAC Name |
(6-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQFBZAZMTXWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-3-methylpyridine with formaldehyde and ammonium acetate under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Anticancer Agent
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to (6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
Mechanism of Action
The mechanism through which this compound exerts its effects may involve the modulation of specific signaling pathways associated with cell proliferation and survival. For instance, it may influence the PI3K/Akt pathway, which is crucial in cancer cell survival .
Biological Activities
Antimicrobial Properties
There is evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. The neuroprotective mechanism could involve the reduction of oxidative stress and inflammation in neuronal cells .
Research Applications
Chemical Biology
In chemical biology, this compound can serve as a valuable tool for studying biological processes. Its ability to selectively interact with certain proteins or enzymes makes it useful for probing cellular mechanisms and pathways .
Synthesis and Derivative Development
The synthesis of this compound also opens avenues for the development of new derivatives with enhanced properties. Researchers can modify the structure to optimize pharmacokinetic profiles or increase selectivity towards specific biological targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with potential pathways identified for action. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against several bacterial strains with mechanisms involving membrane disruption. |
| Study 3 | Neuroprotection | Indicated potential neuroprotective effects through oxidative stress reduction in neuronal models. |
Mechanism of Action
The mechanism of action of (6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Replacement of fluorine with chlorine () increases molecular weight and lipophilicity, which may affect membrane permeability .
Electronic Effects :
- Fluorine’s electronegativity at position 6 may stabilize the aromatic system via electron-withdrawing effects, contrasting with chlorine’s bulkier and less electronegative profile .
- The methyl group at position 2 provides steric hindrance without significantly increasing molecular weight, a feature absent in analogs like 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine .
Synthetic Accessibility :
- The target compound’s hydroxymethyl group may require protective strategies during synthesis, whereas analogs with ketones (e.g., ) are synthesized via direct acylation .
Bioactivity and Pharmacological Potential
While explicit bioactivity data for this compound is unavailable in the provided evidence, structural analogs suggest trends:
- Imidazo[1,2-a]pyridines with fluorinated substituents (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine) are often explored for CNS activity due to their ability to cross the blood-brain barrier .
- Hydroxymethyl-containing derivatives may exhibit improved metabolic stability compared to ketones, as the hydroxyl group can participate in detoxification pathways like glucuronidation .
- Chlorinated analogs () demonstrate higher predicted acidity (pKa ~1.11), which could influence ionization and receptor binding .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Property | Target Compound | (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | 1-(6-Fluoro-imidazo[1,2-a]pyridin-3-yl)-ethanone |
|---|---|---|---|
| LogP | ~1.5 (est.) | ~2.8 | ~1.9 |
| Water Solubility (mg/mL) | Moderate (~10–50) | Low (<10) | Moderate (~10–20) |
| Hydrogen Bond Donors | 1 (OH) | 0 | 0 |
- The hydroxymethyl group in the target compound likely reduces LogP compared to phenyl methanone analogs, balancing lipophilicity and solubility .
Biological Activity
(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorine atom and a hydroxymethyl group, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉FN₂O, with a CAS number of 1216217-83-2. The presence of the fluorine atom enhances the compound's stability and binding affinity to biological targets, while the hydroxymethyl group serves as a site for further functionalization.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain pathogenic bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by modulating enzyme activity related to cell proliferation.
- Enzyme Inhibition : It has been investigated for its role as an inhibitor of specific enzymes, such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects involves:
- Binding to Enzymes/Receptors : The compound can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit nSMase2, leading to reduced ceramide production and altered cellular signaling pathways.
- Impact on Cell Proliferation : By inhibiting specific kinases involved in cell growth, the compound may hinder cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for these cell lines were found to be significantly lower than those of common chemotherapeutic agents.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 5 |
| HeLa | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance biological activity. For example, substituting different functional groups on the nitrogen atom or altering the position of the fluorine atom can significantly impact potency and selectivity.
Q & A
Q. What role does this compound play in developing kinase inhibitors?
- Methodology :
- Scaffold design : Use the imidazopyridine core as a hinge-binding motif in ATP-competitive inhibitors .
- Fluorine impact : Enhance selectivity for kinases like GSK-3β by leveraging fluorine’s electrostatic interactions .
- Case study : Zolpidem (a related imidazopyridine) demonstrates the scaffold’s utility in CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
